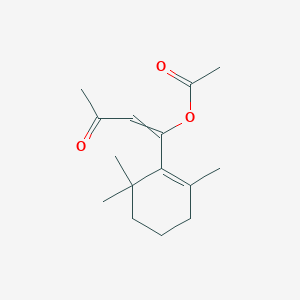
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is a chemical compound with a complex structure that includes a cyclohexene ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate typically involves multiple steps. One common method starts with the commercially available citral, which undergoes aminisation, cyclisation, and hydrolysis to form α-cyclocitral. This intermediate is then oxidized using potassium permanganate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols.
Scientific Research Applications
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact pathways and targets may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar structure but includes a hydroxy group.
(E)-4-(3-Oxo-2,6,6-trimethylcyclohex-1-en-1-yl)-3-buten-2-ol: Another structurally related compound with a hydroxyl group instead of an acetate group.
Uniqueness
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91475-71-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
[3-oxo-1-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] acetate |
InChI |
InChI=1S/C15H22O3/c1-10-7-6-8-15(4,5)14(10)13(9-11(2)16)18-12(3)17/h9H,6-8H2,1-5H3 |
InChI Key |
GBWLYRPLIDXWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C(=CC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


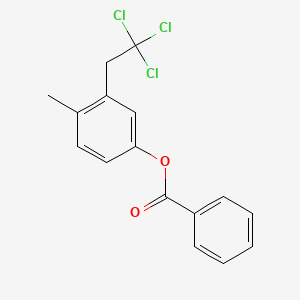

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
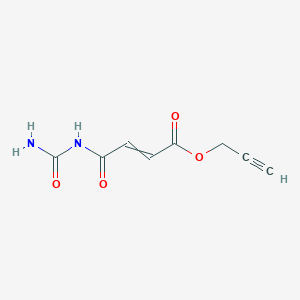
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
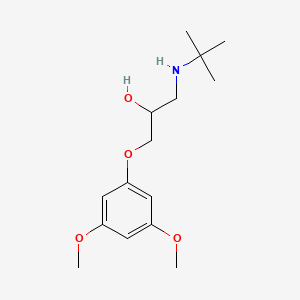
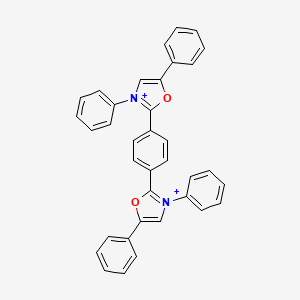
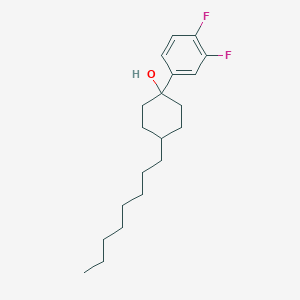
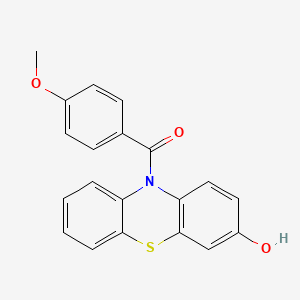
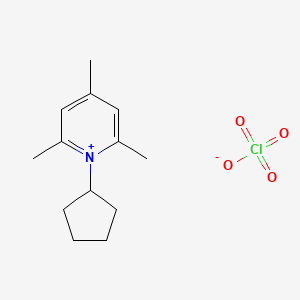
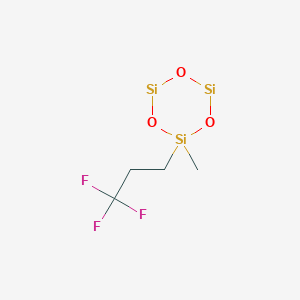
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
